Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate

Description

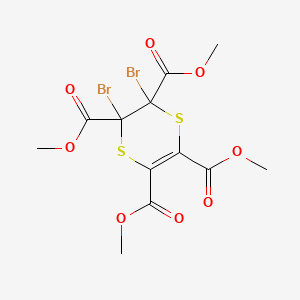

Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is a sulfur-containing heterocyclic compound featuring a 1,4-dithiine core substituted with bromine atoms at positions 2 and 3 and methyl ester groups at positions 2, 3, 5, and 4. This compound’s structure combines electrophilic bromine substituents with electron-withdrawing ester groups, rendering it highly reactive in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for functionalized dithiine derivatives.

Properties

IUPAC Name |

tetramethyl 2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O8S2/c1-19-7(15)5-6(8(16)20-2)24-12(14,10(18)22-4)11(13,23-5)9(17)21-3/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFVUXRTJJBEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(C(S1)(C(=O)OC)Br)(C(=O)OC)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133950 | |

| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94768-98-6 | |

| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94768-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate typically involves multiple steps, starting with the appropriate precursors. One common method involves the reaction of dibromothiophene with carboxylic acid derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of dithiols or thioethers.

Substitution: Generation of substituted dithiine derivatives.

Scientific Research Applications

Agricultural Applications

Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been investigated for its potential as a pesticide or herbicide. Its brominated structure may enhance its efficacy against various pests and weeds.

Case Study: Efficacy Against Pests

Research indicates that compounds with similar dithiine structures exhibit significant insecticidal activity. A study on related dithiines showed effective control over certain agricultural pests like aphids and beetles. The potential application of tetramethyl derivatives could lead to the development of new pest control agents that are less harmful to non-target organisms .

Pharmaceutical Applications

The unique chemical structure of this compound suggests potential applications in medicinal chemistry.

Potential Antimicrobial Activity

Preliminary studies have indicated that dithiine compounds can possess antimicrobial properties. For example, derivatives of dithiines have shown activity against various bacterial strains. Further research is needed to explore the specific mechanisms and efficacy of tetramethyl 2,3-dibromo derivatives in treating infections caused by resistant bacterial strains .

Material Science Applications

The compound's unique properties may also find applications in material science.

Polymer Composites

This compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research into similar compounds has shown that they can improve the fire resistance and durability of polymers used in construction and automotive industries .

Table: Summary of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Agriculture | Pesticide/Herbicide | Effective against pests; needs further study |

| Pharmaceuticals | Antimicrobial agents | Similar compounds show promise against bacteria |

| Material Science | Polymer composites | Enhances thermal stability and durability |

Mechanism of Action

The mechanism by which Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydro and Methyl Substituents

Several compounds in the evidence share partial structural motifs with the target molecule:

- 1H-Indene derivatives (e.g., 2,3-dihydro-1,1,4,7-tetramethyl-1H-indene, CAS 1078-04-2) :

- Core structure : Indene (a bicyclic aromatic hydrocarbon) vs. 1,4-dithiine (a sulfur heterocycle).

- Substituents : Tetramethyl groups in indene derivatives lack bromine and ester functionalities, reducing electrophilicity compared to the target compound.

- Applications : Indene derivatives are primarily used in materials science, whereas the target compound’s reactivity suggests utility in pharmaceuticals or agrochemicals.

- Tetramethyl-substituted polycyclic hydrocarbons (e.g., 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalenyl ketones) :

Brominated Heterocycles

- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide :

- Reactivity : Bromine in a cyclohexene system enhances electrophilicity, akin to the target compound. However, the absence of sulfur and ester groups limits its utility in sulfur-mediated reactions.

- Synthesis : Both compounds employ NaH/DMF for deprotonation, but the target compound requires additional esterification steps.

Sulfur-Containing Heterocycles

- Dihydro-1,5-benzothiazepinones (e.g., (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones) : Heteroatoms: Benzothiazepine (N and S) vs. dithiine (two S atoms). Substituents: Hydroxy and methoxy groups in benzothiazepinones contrast with bromine and esters in the target compound, leading to differences in solubility and biological activity.

Comparative Data Table

Research Findings and Limitations

- Reactivity Trends: The target compound’s bromine and ester groups make it more reactive in cross-coupling reactions compared to non-brominated analogues like indene derivatives .

- Synthetic Challenges: Esterification and bromination steps require precise conditions (e.g., NaH/DMF for alkylation ), similar to methods used for benzothiazepinones .

- Data Gaps: No direct evidence discusses the target compound’s spectroscopic data or biological activity, limiting authoritative comparisons.

Biological Activity

Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate (TDBD) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure. This article explores the biological activity of TDBD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TDBD has the molecular formula and a molecular weight of approximately 508.16 g/mol. The compound features a dithiine core structure with multiple carboxylate groups that may contribute to its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that TDBD exhibits notable antimicrobial properties. A study demonstrated that TDBD inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that TDBD may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

TDBD has also been evaluated for its anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that TDBD induced apoptosis through the activation of caspases and the modulation of apoptotic pathways. The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 12 |

The compound's ability to induce cell cycle arrest at the G2/M phase further supports its potential as an anticancer agent .

The biological activity of TDBD can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TDBD is known to generate ROS, which can lead to oxidative stress in microbial and cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation, contributing to its antimicrobial and anticancer effects.

- DNA Interaction : TDBD has shown the ability to intercalate with DNA, disrupting replication and transcription processes in target cells.

Case Studies

Several case studies have highlighted the efficacy of TDBD in various biological contexts:

- Case Study 1 : A study on the effects of TDBD on biofilm formation in Staphylococcus aureus showed a significant reduction in biofilm biomass when treated with sub-MIC concentrations of the compound.

- Case Study 2 : In vivo studies using murine models indicated that TDBD treatment resulted in reduced tumor growth compared to control groups, suggesting its potential for therapeutic use in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves bromination and esterification steps. For bromination, analogous protocols for dihydro-dithiine derivatives (e.g., dihalogenation under inert atmospheres) can be adapted, as seen in the synthesis of benzothiazepinones using nitrogen-protected environments and controlled temperatures (160°C in xylene) . Esterification may employ methylating agents like dimethyl sulfate, similar to methylation steps in dihydrobenzothiazepinone derivatization . Optimization should focus on stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) and reaction time to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, prioritize resolving diastereotopic protons in the dihydro-dithiine ring and ester methyl groups. IR can confirm ester carbonyl stretches (~1740 cm⁻¹). HRMS ensures molecular ion consistency with the formula C₁₀H₁₀Br₂O₈S₂. Cross-reference with crystallographic data from related dithiine anhydrides (e.g., unit cell parameters and space groups) to validate structural assignments .

Q. What purification techniques are most effective for isolating Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine tetracarboxylate?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Recrystallization from dichloromethane/hexane mixtures may improve purity, as demonstrated in analogous dithiine anhydride isolation . Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the dibromo-dihydro-dithiine core in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps. For example, the geometry of dithiine derivatives (e.g., bond angles and dihedral angles) aligns well with DFT-optimized structures, as shown for 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride . Use Gaussian or ORCA software to simulate bromine electrophilicity and ester group steric effects. Compare computed HOMO-LUMO gaps with experimental reactivity data.

Q. What crystallographic challenges arise when determining the stereochemistry of the dibromo centers, and how can they be resolved?

- Methodological Answer : Bromine’s high electron density can complicate X-ray diffraction analysis. Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution, as applied in triclinic crystal systems (space group P1) for related dithiine anhydrides . Refinement software (e.g., SHELXL) should account for anisotropic displacement parameters. Compare with known dihydro-dithiine structures (e.g., C₆H₄O₃S₂, a = 5.398 Å, b = 7.554 Å) to validate lattice parameters .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Methodological Answer : Stability studies should use accelerated aging tests under varying conditions (e.g., 4°C in dark vs. ambient light). Monitor degradation via HPLC-MS for bromine loss or ester hydrolysis. Non-polar solvents (e.g., hexane) may reduce hydrolysis risk compared to DCM. Refer to storage protocols for halogenated aromatics (e.g., polychlorinated biphenyls stored at –20°C in amber vials) .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Methodological Answer : Unusual splitting may arise from hindered rotation of ester groups or bromine’s magnetic anisotropy. Use variable-temperature NMR (VT-NMR) to probe dynamic effects. For example, heating to 50°C may coalesce split peaks. Cross-validate with 2D NMR (COSY, NOESY) to assign coupling patterns. Compare with dihydroindene derivatives, where methyl group splitting was resolved via NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.